molecular formula C15H15ClN2O B11954551 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea CAS No. 107676-69-7

1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea

Cat. No.: B11954551
CAS No.: 107676-69-7
M. Wt: 274.74 g/mol
InChI Key: STZSWQYLWSCTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea typically involves the reaction of 2-chloroaniline with 2,6-dimethylaniline in the presence of a suitable isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloroaniline+2,6-Dimethylaniline+IsocyanateThis compound\text{2-Chloroaniline} + \text{2,6-Dimethylaniline} + \text{Isocyanate} \rightarrow \text{this compound} 2-Chloroaniline+2,6-Dimethylaniline+Isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, where the reactants are carefully monitored and controlled.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-phenylurea: Similar structure but lacks the dimethyl groups.

    1-(2,6-Dimethylphenyl)-3-phenylurea: Similar structure but lacks the chlorophenyl group.

    1-(2-Chlorophenyl)-3-(4-methylphenyl)urea: Similar structure with a different substitution pattern.

Uniqueness

1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)urea is unique due to the presence of both chlorophenyl and dimethylphenyl groups, which confer specific chemical and biological properties

Properties

CAS No.

107676-69-7

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(2,6-dimethylphenyl)urea

InChI

InChI=1S/C15H15ClN2O/c1-10-6-5-7-11(2)14(10)18-15(19)17-13-9-4-3-8-12(13)16/h3-9H,1-2H3,(H2,17,18,19)

InChI Key

STZSWQYLWSCTBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.